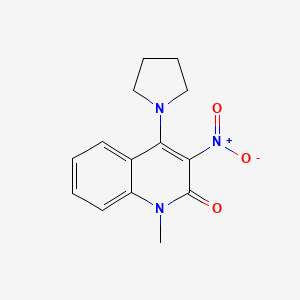

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one

Description

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one is a heterocyclic compound featuring a dihydroquinolin-2-one core substituted with a methyl group at position 1, a nitro group at position 3, and a pyrrolidin-1-yl moiety at position 2. Key physicochemical properties include:

Properties

IUPAC Name |

1-methyl-3-nitro-4-pyrrolidin-1-ylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-15-11-7-3-2-6-10(11)12(16-8-4-5-9-16)13(14(15)18)17(19)20/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSGQHBMDVODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one (hereafter referred to as MNQ) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to MNQ, drawing from diverse scientific literature.

Synthesis of MNQ

The synthesis of MNQ typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent functionalization. The synthetic pathways often utilize starting materials that are readily available and involve standard organic reactions such as nucleophilic substitutions and cyclizations. For example, one common method involves the reaction of 3-nitroquinolin-2-one with pyrrolidine under controlled conditions to yield MNQ in good yields.

Antimicrobial Activity

MNQ has demonstrated notable antibacterial properties against various pathogens. In a comparative study, MNQ exhibited Minimum Inhibitory Concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

| Bacillus cereus | 16.4 |

These results indicate that MNQ may serve as a lead compound for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

Recent studies have also explored the anticancer potential of MNQ. In vitro assays using pancreatic cancer cell lines such as Panc-1 and Miapaca-2 revealed that MNQ significantly inhibited cell proliferation. The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression, which is critical for effective cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 15.0 |

| Miapaca-2 | 18.5 |

| BxPC-3 | 20.0 |

These findings highlight MNQ's potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of MNQ is closely related to its chemical structure. Modifications on the quinoline ring or the pyrrolidine side chain can significantly alter its potency and selectivity. For instance, substituting different groups on the nitrogen atom of the pyrrolidine has been shown to enhance antibacterial activity, while certain modifications reduce cytotoxicity against normal cells.

Key SAR Findings

- Electron-withdrawing groups at position 3 of the quinoline ring enhance antibacterial activity.

- Alkyl substitutions on the pyrrolidine moiety improve solubility and bioavailability.

- The presence of a nitro group at position 3 is crucial for maintaining biological activity.

Case Studies

Several case studies have illustrated the efficacy of MNQ in various biological assays:

- Antibacterial Efficacy : A study conducted on a series of derivatives showed that MNQ outperformed standard antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus.

- Anticancer Studies : In vivo studies using mouse models demonstrated that MNQ significantly reduced tumor size in pancreatic cancer xenografts compared to control groups.

- Mechanistic Insights : Research has indicated that MNQ induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, typically involving the alkylation of 3-nitroquinolin-2-one derivatives with pyrrolidine. The synthesis process often requires careful control of reaction conditions to achieve high yields and purity. The molecular formula is with a molecular weight of 273.29 g/mol. Its structure includes a quinoline core with a nitro group and a pyrrolidine moiety, which may influence its biological activity.

Neuronal Nitric Oxide Synthase Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Inhibitors of nNOS are of interest for treating neurological disorders due to their role in regulating nitric oxide levels in the nervous system. For instance, a related series of compounds demonstrated significant efficacy in preclinical models for pain management by reversing hyperalgesia in rat models at doses around 30 mg/kg . This suggests that 1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one could share similar pharmacological properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of quinoline structures exhibit antibacterial activity against a range of pathogens, including those resistant to conventional antibiotics. The presence of the nitro group is thought to enhance this activity by increasing the compound's reactivity towards bacterial enzymes .

Pain Management

The ability of this compound to inhibit nNOS positions it as a candidate for developing analgesics targeting neuropathic pain. The modulation of nitric oxide production is crucial in pain pathways, making nNOS inhibitors valuable in managing chronic pain conditions .

Anticancer Applications

Emerging evidence suggests that compounds with similar structures may possess anticancer properties. The quinoline scaffold has been associated with various anticancer activities due to its ability to interact with multiple biological targets within cancer cells. Further studies are needed to evaluate the specific effects of this compound on cancer cell lines and its mechanisms of action .

Case Studies

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 3 undergoes selective reduction to form an amine derivative, a critical step for further functionalization.

Reduction with Pd/C under hydrogen gas provides higher efficiency due to milder conditions and reduced side reactions . The resulting amine serves as a precursor for coupling with thiophene amidines or other electrophiles in drug-discovery workflows .

Functionalization via Cycloaddition

The pyrrolidine substituent participates in 1,3-dipolar cycloaddition reactions, enabling the formation of fused heterocycles.

Example Reaction :

-

Substrate : 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one

-

Reagent : Azomethine ylide (generated from ninhydrin and benzylamine)

-

Conditions : Reflux in methanol (2–3 h)

-

Product : Dispiro indenoquinoxaline-pyrrolidine-quinolone hybrid .

This reaction leverages the pyrrolidine nitrogen’s nucleophilicity to construct polycyclic architectures with potential anticancer activity .

Electrophilic Substitution on the Quinoline Core

The electron-deficient quinoline ring directs electrophiles to specific positions.

Bromination at C-6 facilitates subsequent Suzuki-Miyaura couplings for diversification .

Reductive Amination of the Pyrrolidine Moiety

The pyrrolidine ring undergoes reductive alkylation to enhance lipophilicity or binding affinity.

Protocol :

-

Substrate : this compound

-

Reagent : Formaldehyde, NaBH₃CN

-

Conditions : THF, 0°C → RT

This modification improves metabolic stability by reducing P-glycoprotein-mediated efflux .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the lactam ring undergoes hydrolysis:

-

Acidic Hydrolysis (6M HCl, reflux): Forms 3-nitro-4-(pyrrolidin-1-yl)quinoline-2-carboxylic acid .

-

Basic Hydrolysis (NaOH, ethanol/water): Yields a water-soluble carboxylate salt .

Biological Activity Post-Modification

Derivatives exhibit enhanced pharmacological properties:

Stability and Reactivity Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound A : 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

- Structure: Features a tetrahydroquinolin core (vs. dihydroquinolin-2-one in the target compound) with a 4-nitrophenyl and oxazolyl substituent.

- Crystallography : Triclinic space group $ P1 $, $ Z = 4 $, $ V = 2530 \, \text{Å}^3 $, with hydrogen-bonded water molecules influencing packing .

Compound B : 4-Chloro-3-nitro-1-phenyl-1,2-dihydroquinolin-2-one

- Structure : Chloro (position 4) and phenyl (position 1) substituents replace the pyrrolidinyl and methyl groups.

- Impact of Substituents: Chlorine (electron-withdrawing) increases lipophilicity but reduces basicity compared to the pyrrolidinyl group (electron-donating).

Compound C : 1-(1-Pyrrolidinyl)-3-(1,2,3,4-tetrahydro-4-quinolinyl)-1-propanone

Physicochemical and Crystallographic Properties

Q & A

Basic: What are the primary synthetic routes for 1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one, and how are intermediates characterized?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine are prepared by reducing nitro precursors using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid. Structural validation employs (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) and ESI-MS for molecular ion confirmation. Chromatography (silica gel, chloroform/methanol gradients) ensures purity .

Basic: What biological activities have been investigated for this compound, and what experimental models are used?

Answer:

Studies focus on antimicrobial and anticancer properties. In vitro assays include:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values reported).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀.

Mechanistic analyses involve enzyme inhibition (e.g., kinase or protease assays) to identify molecular targets. The pyrrolidinyl and nitro groups are hypothesized to enhance binding to hydrophobic enzyme pockets .

Advanced: How can synthesis efficiency be improved for derivatives with bulky substituents?

Answer:

Microwave-assisted synthesis (360 W, 5 min) with InCl₃ as a catalyst reduces reaction time from hours to minutes, achieving ~63% yield. Solvent optimization (DMF for polar intermediates, dichloromethane for nonpolar derivatives) and stoichiometric control of NaBH(OAc)₃ improve selectivity. For sterically hindered derivatives, tert-butyl carbamate protection of amines minimizes side reactions .

Advanced: How should researchers resolve contradictions in reported synthetic yields for nitro-containing dihydroquinolinones?

Answer:

Discrepancies arise from variations in nitro group reactivity. Strategies include:

- Reaction Monitoring : TLC or HPLC to track intermediate stability.

- Condition Screening : Compare yields under aerobic vs. inert atmospheres (nitro groups may decompose under O₂).

- Statistical Analysis : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios. For example, InCl₃ increases yields by 20% compared to H₃PO₄ in cyclization steps .

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is classified under EU-GHS/CLP as:

- Acute Toxicity (Category 4) : Oral, dermal, and inhalation hazards.

Protocols : - Use fume hoods and PPE (nitrile gloves, lab coats).

- Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water.

- Store at 2–8°C in airtight containers to prevent decomposition .

Advanced: How do substituents (e.g., nitro, pyrrolidinyl) influence electronic properties and bioactivity?

Answer:

- Nitro Group : Electron-withdrawing effect reduces HOMO energy (-5.2 eV via DFT calculations), enhancing electrophilic reactivity. Correlates with increased antimicrobial potency (MIC: 8 µg/mL vs. 32 µg/mL for non-nitro analogs).

- Pyrrolidinyl Group : Enhances solubility (logP reduction from 3.1 to 2.4) and stabilizes enzyme interactions via hydrogen bonding (docking scores: -9.2 kcal/mol vs. -7.5 for piperidine analogs) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., C-4 pyrrolidinyl nitrogen with high Fukui index).

- MD Simulations : Simulate solvation in water/DMSO to assess stability. Nitro groups show torsional strain (20° deviation from planarity) in polar solvents, affecting reaction pathways .

Advanced: How is X-ray crystallography applied to confirm stereochemistry in derivatives?

Answer:

Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves:

- Dihedral Angles : Between quinolinone and pyrrolidine rings (e.g., 57.84° in a chloro-substituted analog).

- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize dimer formation. Data deposition in CCDC (e.g., CCDC 823356) enables cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.